![molecular formula C16H9ClF3NOS B273768 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B273768.png)
3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that has gained a lot of attention in scientific research. It is commonly known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathways of B-cells and is a target for the treatment of various B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of B-cell lymphomas and leukemias.
Wirkmechanismus
TAK-659 exerts its pharmacological effects by inhibiting the activity of 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, which is a key mediator of B-cell receptor signaling. 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is essential for the activation of downstream signaling pathways that promote the survival and proliferation of B-cells. Inhibition of 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide by TAK-659 leads to the suppression of these pathways, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and inhibit proliferation in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been shown to inhibit the migration and adhesion of B-cells, which are essential for the progression and dissemination of these malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TAK-659 is its high selectivity for 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of TAK-659 is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. It also has the potential for adverse effects on the immune system, as 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is involved in the signaling pathways of various immune cells.
Zukünftige Richtungen
Future research on TAK-659 could focus on its potential for combination therapy with other agents, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. It could also be studied for its potential in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Further studies could also explore the potential for TAK-659 in the treatment of autoimmune diseases, as 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide is also involved in the signaling pathways of autoantibody-producing cells.
Synthesemethoden
The synthesis of TAK-659 involves a multi-step process that starts with the reaction of 3-chlorobenzoic acid with thiophene-2-carboxylic acid. The resulting product is then treated with trifluoromethylphenylamine to form the intermediate, which is subsequently converted to TAK-659 through a series of reactions involving chlorination and cyclization.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. Preclinical studies have shown that it is a potent and selective inhibitor of 3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide, which plays a critical role in the survival and proliferation of B-cells. TAK-659 has demonstrated efficacy in various in vitro and in vivo models of B-cell lymphomas and leukemias, including those that are resistant to current therapies.
Eigenschaften
Produktname |
3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
|---|---|
Molekularformel |
C16H9ClF3NOS |
Molekulargewicht |
355.8 g/mol |
IUPAC-Name |
3-chloro-N-[3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H9ClF3NOS/c17-13-11-6-1-2-7-12(11)23-14(13)15(22)21-10-5-3-4-9(8-10)16(18,19)20/h1-8H,(H,21,22) |
InChI-Schlüssel |
JNKXWYSJBPCXIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



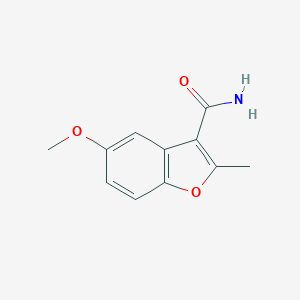
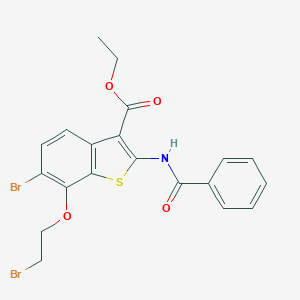
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B273690.png)
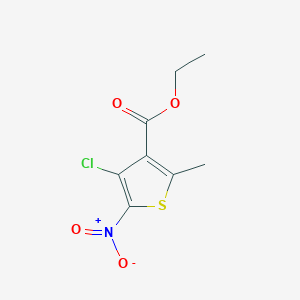
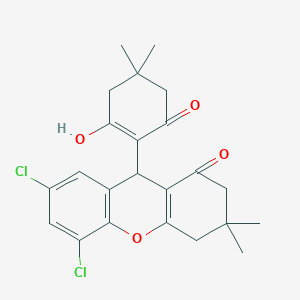
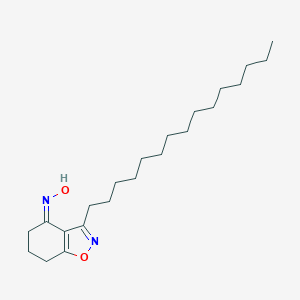
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
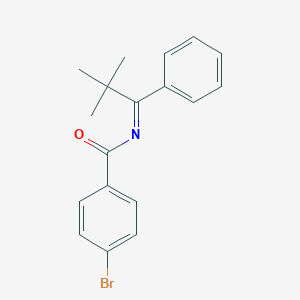
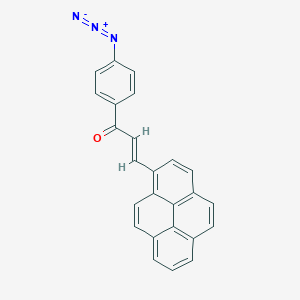
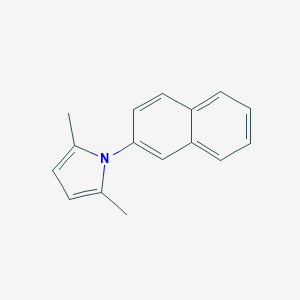
![N-(2-chlorophenyl)-4'-pentyl[1,1'-biphenyl]-4-carboxamide](/img/structure/B273709.png)
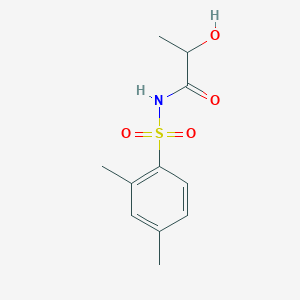
![Methyl 3-[(2-chloroethyl)sulfonyl]propanoate](/img/structure/B273716.png)